3-Hydroxy-3-methyl-5-hexen-2-one
CAS No.: 103383-83-1
Cat. No.: VC20739897
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103383-83-1 |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
IUPAC Name | 3-hydroxy-3-methylhex-5-en-2-one |
Standard InChI | InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
Standard InChI Key | SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES | CC(=O)C(C)(CC=C)O |
Canonical SMILES | CC(=O)C(C)(CC=C)O |
Chemical Structure and Properties
3-Hydroxy-3-methyl-5-hexen-2-one is an organic compound belonging to the class of ketones, specifically a hydroxy ketone. Its molecular structure features a hydroxyl group and a methyl group at the 3-position, with an unsaturated bond between carbons 5 and 6, and a ketone functional group at position 2. This unique arrangement contributes to its distinctive chemical and sensory properties that make it valuable in various applications.
The compound possesses a well-defined chemical identity with established properties. It has a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. The precise chemical structure enables its specific interactions with olfactory receptors, contributing to its characteristic sensory attributes. The presence of both ketone and hydroxyl functional groups provides reactivity that is useful in organic synthesis applications.
Physical and Chemical Identifiers
The compound is registered with the Chemical Abstracts Service (CAS) under the number 103084-92-0, providing a unique identifier for scientific and regulatory purposes. Its systematic IUPAC name is 3-hydroxy-3-methylhex-5-en-2-one, which precisely describes its molecular structure according to standardized chemical nomenclature. For computational and database purposes, it is identified by standardized identifiers including InChI and SMILES notations.
Table 1: Physical and Chemical Properties of 3-Hydroxy-3-methyl-5-hexen-2-one
Property | Value |
---|---|
Molecular Formula | C7H12O2 |
Molecular Weight | 128.17 g/mol |
CAS Number | 103084-92-0 |
IUPAC Name | 3-hydroxy-3-methylhex-5-en-2-one |
Standard InChI | InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3 |
Standard InChIKey | SYQRQOOKHDEYLO-UHFFFAOYSA-N |
SMILES | CC(=O)C(C)(CC=C)O |
Canonical SMILES | CC(=O)C(C)(CC=C)O |
PubChem Compound ID | 11846099 |
Synthesis Methods
The synthesis of 3-Hydroxy-3-methyl-5-hexen-2-one involves specialized organic chemistry techniques, typically utilizing oxidation reactions of simpler organic precursors. While specific synthetic pathways can vary based on laboratory conditions and desired purity, several established methods exist for producing this compound at both research and industrial scales.
One common approach involves the oxidation of appropriate precursors to introduce the hydroxyl and ketone functional groups at their respective positions. This process requires precise control of reaction conditions to ensure selectivity for the desired product. Factors such as temperature, catalyst selection, and reagent concentration significantly impact the yield and purity of the final product.
The synthesis typically requires expertise in organic chemistry techniques, including handling air-sensitive reagents, controlling reaction temperatures, and implementing effective purification strategies. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and confirming product identity and purity.
Applications
3-Hydroxy-3-methyl-5-hexen-2-one has found utility across multiple industries, with its most significant applications in food flavoring. Its versatility stems from its unique sensory properties and its ability to interact synergistically with other flavor compounds. The following sections detail its primary applications and the research supporting its effectiveness in these contexts.
Flavoring Agent in Food Industry
The primary commercial application of 3-Hydroxy-3-methyl-5-hexen-2-one is as a flavoring agent in the food industry. It is particularly valued for its ability to impart roasted brown flavors reminiscent of cocoa, chocolate, coffee, and caramel. These sensory attributes make it an important ingredient in formulating complex flavor profiles for a variety of food products.
Research Findings
Scientific research has provided valuable insights into the properties and applications of 3-Hydroxy-3-methyl-5-hexen-2-one. These findings span multiple disciplines, including food science, sensory analysis, and fragrance chemistry. The following sections summarize key research findings that inform the practical applications of this compound.
Flavor Profile Enhancement
Research studies have investigated the impact of 3-Hydroxy-3-methyl-5-hexen-2-one on flavor perception in various food matrices. One significant finding indicates that incorporating this compound into chocolate formulations leads to measurable improvements in sensory appeal. These improvements translate to products that are more attractive to consumers, potentially increasing market acceptance and product success.
The studies have examined variables such as concentration thresholds, interactions with other flavor compounds, and stability under different processing conditions. These investigations provide practical guidance for food formulators seeking to optimize the use of this compound in commercial applications. The research demonstrates that the effectiveness of the compound depends on proper integration within complex flavor systems rather than its use in isolation.
Fragrance Development
Beyond food applications, research has explored the potential of 3-Hydroxy-3-methyl-5-hexen-2-one in fragrance formulations. Studies highlight its role in creating long-lasting fragrances when combined with other aromatic compounds. This research emphasizes the importance of concentration balance for achieving optimal olfactory characteristics in finished products.
Application Area | Key Findings | Implications |
---|---|---|
Chocolate Flavoring | Significant improvement in sensory appeal when incorporated into formulations | Enhanced consumer acceptance of chocolate products |
Fragrance Development | Creates long-lasting fragrances when combined with other aromatic compounds | Improved performance in perfumes and scented products |
Concentration Effects | Optimal sensory impact requires precise concentration control | Necessity for careful formulation to achieve desired effects |
Synergistic Interactions | Enhanced effects when combined with complementary compounds | Opportunities for complex, multi-dimensional flavor and fragrance profiles |
These research findings provide valuable guidance for practical applications while also identifying areas where further investigation would be beneficial.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume